(3-Chloro-1,2-phenylene)dimethanol
Description
(3-Chloro-1,2-phenylene)dimethanol is a benzyl alcohol derivative featuring a chlorinated aromatic ring with two methanol substituents at the 1,2-positions and a chlorine atom at the 3-position. Chlorinated phenylene dimethanol derivatives are critical intermediates in organic synthesis, materials science, and pharmaceutical research due to their reactivity and ability to participate in hydrogen bonding and crystallization processes .
Properties
CAS No. |
110706-48-4 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
[3-chloro-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 |
InChI Key |
NDQYVFKHPRRCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Halogen Effects: Brominated analogs exhibit higher molecular weights and distinct reactivity compared to chlorinated derivatives. For example, (3,6-Dibromo-1,2-phenylene)dimethanol forms extended hydrogen-bonded networks due to stronger Br-induced polarization , whereas chloro derivatives may exhibit weaker intermolecular interactions.
- Substituent Position : The 3-chloro isomer’s chlorine placement could influence electronic effects (e.g., directing electrophilic substitution) differently than the 4-chloro isomer .
- Polarity and Solubility : Methyl-substituted analogs (e.g., 3-Methyl derivative) are less polar, likely enhancing solubility in organic solvents compared to halogenated counterparts .
Physical and Chemical Properties
- Crystallinity: Brominated derivatives exhibit pronounced crystallinity due to O-H⋯O hydrogen bonds and C-H⋯π interactions, as seen in (3,6-Dibromo-1,2-phenylene)dimethanol . Chloro analogs may form less stable crystals due to weaker Cl-based interactions.
- Reactivity : Chlorine’s electronegativity likely enhances electrophilic substitution reactivity at the aromatic ring compared to methyl groups. Bromine’s larger atomic size may facilitate nucleophilic displacement reactions .
- Thermal Stability: Methyl-substituted derivatives (e.g., 3-Methyl-1,2-phenylene)dimethanol) are stored at room temperature, suggesting stability under ambient conditions, whereas halogenated analogs may require controlled environments .
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